N-Acetyl-D-leucine

Catalog No.
S669988
CAS No.
19764-30-8
M.F
C8H15NO3
M. Wt
173.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-D-leucine

CAS Number

19764-30-8

Product Name

N-Acetyl-D-leucine

IUPAC Name

(2R)-2-acetamido-4-methylpentanoic acid

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m1/s1

InChI Key

WXNXCEHXYPACJF-SSDOTTSWSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C

Synonyms

N-Acetyl-D-leucine;19764-30-8;N-Acethy-D-leucine;Ac-D-Leu-OH;D-leucine,N-acetyl-;(R)-2-acetamido-4-methylpentanoicacid;UNII-91WU82GA22;91WU82GA22;MFCD00066069;NCGC00094935-01;Acetylleucine,D-;N-Acetyl-R-leucine;PubChem6386;Acetylleucine,(R)-;N-acetyl-(D)-leucine;2,N-Acetyl-D-leucine;AC1LOJL2;Leucine,N-acetyl-,D-;KSC174Q4J;A0876_SIGMA;SCHEMBL714003;CHEMBL174357;CTK0H4844;N-Acetyl-D-leucineAc-D-Leu-OH;MolPort-002-893-878

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)C

Substrate for D-aminoacylases

One primary use of N-Ac-D-Leu is as a substrate for D-aminoacylases, a group of enzymes responsible for breaking down D-amino acids. These enzymes are crucial for various biological processes, including maintaining the proper balance of L- and D-amino acids in cells and participating in cell wall synthesis in some bacteria.

By studying how D-aminoacylases interact with N-Ac-D-Leu, researchers can gain insights into the enzyme's function and potential roles in various biological systems. For instance, research using N-Ac-D-Leu has helped characterize D-aminoacylase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6 .

N-Acetyl-D-leucine is an acylated derivative of the amino acid leucine, specifically characterized by the addition of an acetyl group to the nitrogen atom of the amino group. This compound belongs to the class of N-acyl-alpha amino acids, which are compounds that feature an acyl group attached to the nitrogen of an alpha amino acid. The molecular formula for N-Acetyl-D-leucine is C8_8H15_{15}NO3_3, and it has a melting point ranging from 176.0 to 184.0 °C . It is primarily recognized for its role as a metabolite in various biological systems, including yeast and human cells.

N-Ac-D-Leu does not have a known biological function within living organisms. Its primary application is as a research tool. It acts as a substrate for D-aminoacylase enzymes. By studying the enzymatic breakdown of N-Ac-D-Leu, researchers can gain insights into the enzyme's mechanism of action, substrate specificity, and potential for therapeutic applications [].

The synthesis of N-Acetyl-D-leucine typically involves the acetylation of D-leucine using acetic anhydride or acetyl chloride as the acetylating agent. The reaction can be summarized as follows:

  • Acetylation Reaction:
    D Leucine+Acetic AnhydrideN Acetyl D Leucine+Acetic Acid\text{D Leucine}+\text{Acetic Anhydride}\rightarrow \text{N Acetyl D Leucine}+\text{Acetic Acid}
  • Racemization: In some cases, racemization may occur, allowing for the production of both D- and L-enantiomers of N-acetyl-leucine .

The reaction conditions can influence the yield and purity of the final product, with common methods involving acid-base extraction and precipitation techniques for purification .

N-Acetyl-D-leucine exhibits notable biological activity, particularly in its role as a metabolite. It has been studied for its potential therapeutic effects in treating conditions such as vertigo and neurological disorders . The acetylation process alters its uptake mechanisms in cells, switching from l-type amino acid transporters to organic anion transporters, which may enhance its bioavailability and efficacy as a drug .

Several methods exist for synthesizing N-Acetyl-D-leucine:

  • Direct Acetylation: This method involves treating D-leucine with acetic anhydride or acetyl chloride under controlled conditions to achieve acetylation.
  • Enzymatic Synthesis: N-acetyltransferases can catalyze the reaction between D-leucine and acetyl-CoA, leading to the formation of N-acetyl-D-leucine .
  • Racemization followed by Acetylation: This approach allows for the synthesis of both enantiomers by initially racemizing L-leucine before acetylation .

N-Acetyl-D-leucine finds applications in various fields:

  • Pharmaceuticals: It is used in drug formulations aimed at treating neurological conditions and vertigo.
  • Biochemistry: As a metabolite, it plays a role in metabolic pathways and protein modification processes.
  • Research: Its unique properties make it a subject of study in pharmacokinetics and drug design.

N-Acetyl-D-leucine shares structural similarities with several other compounds, particularly other N-acetylated amino acids. Here are some comparable compounds:

CompoundMolecular FormulaUnique Features
N-Acetyl-L-leucineC8_8H15_{15}NO3_3L-enantiomer; used in similar therapeutic contexts
N-Acetyl-GlycineC4_4H9_9NO2_2Smaller structure; involved in different metabolic pathways
N-Acetyl-MethionineC5_5H11_{11}NO2_2SContains sulfur; plays a role in methylation reactions

Uniqueness: The distinct uptake mechanisms of N-Acetyl-D-leucine compared to its L-enantiomer highlight its uniqueness in pharmacological applications. The ability to bypass specific transporters enhances its therapeutic potential .

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

173.10519334 g/mol

Monoisotopic Mass

173.10519334 g/mol

Heavy Atom Count

12

UNII

91WU82GA22

Other CAS

19764-30-8

Wikipedia

N-Acetyl-D-leucine

Dates

Modify: 2023-08-15

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